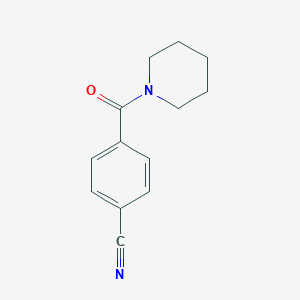

4-(Piperidine-1-carbonyl)benzonitrile

Description

Architectural Significance of the Benzonitrile (B105546) and Piperidine (B6355638) Moieties in Chemical Science

The utility of 4-(Piperidine-1-carbonyl)benzonitrile as a building block in chemical synthesis is derived from the distinct and valuable properties of its two core components: the benzonitrile moiety and the piperidine moiety.

The benzonitrile unit consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group. This aromatic nitrile is a common feature in organic chemistry, valued as a precursor for a wide range of functional groups, including amines, amides, and carboxylic acids. atamankimya.com The nitrile group is electron-withdrawing, influencing the electronic properties of the benzene ring. In medicinal chemistry, the benzonitrile moiety is often incorporated into drug candidates to act as a hydrogen bond acceptor or to serve as a reactive handle for further molecular elaboration. atamankimya.comontosight.ai It is a key component in various pharmaceuticals and can form stable, soluble coordination complexes with transition metals, making it a useful intermediate in catalysis and synthesis. atamankimya.comwikipedia.org

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. It is one of the most prevalent structural motifs found in natural alkaloids and synthetic pharmaceuticals. nih.govacs.org The piperidine scaffold is a cornerstone in drug discovery, featured in numerous FDA-approved drugs targeting a wide array of conditions, including central nervous system disorders, cancer, and inflammation. researchgate.netarizona.edu Its flexible, chair-like conformation allows it to present substituents in specific three-dimensional orientations, which is crucial for precise binding to biological targets like enzymes and receptors. nih.gov The nitrogen atom within the ring can act as a basic center and a hydrogen bond acceptor, properties that are often essential for a molecule's pharmacokinetic profile and target engagement. ontosight.ai

The combination of these two moieties via a carbonyl linker results in a rigid and chemically stable structure. This arrangement positions the piperidine ring for interaction with biological targets while the benzonitrile group can serve as a synthetic anchor or a key pharmacophoric element.

| Moiety | Key Structural Features | Common Role in Chemical Science | Potential Interactions |

|---|---|---|---|

| Benzonitrile | Aromatic ring with a nitrile (-C≡N) group | Synthetic precursor, solvent, building block for pharmaceuticals and materials. atamankimya.comwikipedia.org | Hydrogen bond acceptor (nitrile nitrogen), π-π stacking (aromatic ring). |

| Piperidine | Saturated 6-membered nitrogen heterocycle | Prevalent scaffold in natural products and FDA-approved drugs. nih.govarizona.edu | Hydrogen bond acceptor (ring nitrogen), provides 3D structural diversity. |

Overview of Primary Research Trajectories for the Chemical Compound

Research involving this compound and structurally analogous compounds primarily follows a trajectory focused on its application as a key intermediate in the development of potent and selective enzyme inhibitors for therapeutic use. Two major areas of investigation stand out: its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

PARP is a family of enzymes critical for DNA damage repair. Inhibiting PARP is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as tumors with BRCA1/2 mutations. nih.gov The benzonitrile-piperidine scaffold is a component of potent PARP inhibitors. For instance, research has led to the development of benzimidazole (B57391) carboxamides containing a piperidine moiety that show high potency against the PARP-1 enzyme. nih.gov In these molecules, the core structure helps to correctly position the pharmacophore within the enzyme's active site. The compound 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, for example, demonstrated excellent potency against the PARP-1 enzyme (Ki of 8 nM) and in cellular assays (EC50 of 3 nM). nih.gov This research highlights the value of the piperidine-containing scaffold in generating orally bioavailable and efficacious drug candidates for combination cancer therapy. nih.gov

Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. nih.gov Inhibition of FAAH raises endocannabinoid levels, a therapeutic strategy being explored for the management of pain, anxiety, and inflammation. nih.govresearchgate.net Piperidine and piperazine-based ureas and carboxamides have been identified as a novel class of potent and often irreversible FAAH inhibitors. nih.gov These compounds act as carbamoylating agents that form a covalent bond with a key serine residue (Ser241) in the FAAH active site. nih.gov Computational studies have shown that the enzyme's binding site induces a distortion in the amide bond of the piperidine-based inhibitor, which facilitates the covalent modification and inactivation of the enzyme. nih.gov The this compound structure provides the essential piperidine carboxamide core for this class of inhibitors.

| Research Area | Enzyme Target | Therapeutic Potential | Example Compound Class/Derivative |

|---|---|---|---|

| Oncology | Poly(ADP-ribose) polymerase (PARP) | Cancer (especially BRCA-mutated tumors). nih.gov | Cyclic amine-containing benzimidazole carboxamides. nih.gov |

| Pain & Inflammation | Fatty Acid Amide Hydrolase (FAAH) | Analgesia, anti-inflammatory, anxiolytic. nih.govresearchgate.net | Piperidine/piperazine (B1678402) aryl ureas and carboxamides. nih.gov |

Beyond these specific targets, related structures like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile are documented as key intermediates for synthesizing 3-aminopyrazole (B16455) derivatives, which are being investigated as potential anticancer and anti-malarial agents. nih.gov This further underscores the role of this compound and its analogues as versatile platforms in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQGGRLSEMFETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428985 | |

| Record name | 4-(piperidine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160094-26-8 | |

| Record name | 4-(piperidine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-(Piperidine-1-carbonyl)benzonitrile

Modern synthetic strategies increasingly focus on efficiency, selectivity, and sustainability. While specific advanced synthetic routes exclusively for this compound are not extensively detailed in dedicated literature, its synthesis can be accomplished by applying cutting-edge methodologies developed for amide bond formation and C-C bond construction.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organohalide and is widely used to form C-C bonds. wikipedia.orglibretexts.org While not a direct method for the final amide bond formation in this compound, it could be employed in the synthesis of precursors. For example, a Suzuki coupling could be used to synthesize a complex benzonitrile (B105546) starting material before the amide coupling step.

A hypothetical application could involve the coupling of a boronic acid derivative with a halogenated aromatic nitrile. More directly related to the amide bond, palladium catalysts have been used in carbonylative coupling reactions. For instance, a carbonylative Suzuki coupling of benzotriazoles with boronic acids has been developed to produce ortho-amino-substituted biaryl ketone derivatives. nih.gov While not directly applicable to the target molecule, this illustrates the versatility of palladium catalysis in constructing complex carbonyl-containing compounds.

Furthermore, palladium catalysis is instrumental in N-arylation reactions (Buchwald-Hartwig amination), which form C-N bonds. nih.govbeilstein-journals.org This could be envisioned in a convergent synthesis where a piperidine (B6355638) derivative is coupled with an aryl halide. A one-pot, palladium-catalyzed process involving sequential treatment of a starting material with different aryl bromides can lead to the formation of multiple C-N and C-C bonds in a single operation. nih.gov

A plausible, though not explicitly documented, advanced synthesis of a derivative could involve a palladium-catalyzed reaction where an aryl halide (like 4-bromobenzonitrile) is first coupled with a suitable partner and then the amide bond is formed. For instance, palladium-catalyzed synthesis of N-aryl carbamates has been achieved by coupling aryl halides with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu

Table 1: Examples of Palladium-Catalyzed Reactions in Organic Synthesis

| Reaction Type | Reactants | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd catalyst, Ligand (e.g., BINAP), Base | C-N | nih.govbeilstein-journals.org |

| Carbonylative Suzuki Coupling | Benzotriazole, Boronic acid, CO | Pd(OAc)₂, PPh₃, AgBF₄ | C-C, C=O | nih.gov |

| N-Aryl Carbamate (B1207046) Synthesis | Aryl halide, Sodium cyanate, Alcohol | Pd catalyst | N-C(O) | mit.edu |

The most direct and common method for synthesizing this compound is through the formation of an amide bond between piperidine and an activated derivative of 4-cyanobenzoic acid. researchgate.net

Activation of the Carboxylic Acid: The carboxylic acid is typically "activated" to make it more reactive towards the amine. luxembourg-bio.com Standard methods include:

Conversion to Acid Chloride: Reacting 4-cyanobenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 4-cyanobenzoyl chloride. This highly reactive acid chloride readily reacts with piperidine, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Use of Coupling Reagents: A vast array of coupling reagents facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for harsh chlorinating agents. luxembourg-bio.com These reagents work by forming a highly reactive intermediate. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk

One-Pot Procedures: Modern synthetic chemistry emphasizes efficiency through one-pot reactions. An efficient route from halogenated amides to piperidines has been developed, integrating amide activation, reduction, and intramolecular nucleophilic substitution in a one-pot reaction under mild, metal-free conditions. nih.gov While this specific method is for forming the piperidine ring itself, the principle of tandem reactions is a key advanced strategy.

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Byproducts | Notes | Reference |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | SO₂, HCl, CO, CO₂ | Forms highly reactive acid chloride intermediate. | ucl.ac.uk |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. | luxembourg-bio.com |

| Uronium/Aminium Salts | HATU, HBTU | Tetramethylurea | High efficiency, often used in peptide synthesis. | ucl.ac.uk |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This is particularly relevant to amide synthesis, which traditionally uses stoichiometric activating reagents and hazardous solvents, leading to significant waste. ucl.ac.uk

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. numberanalytics.com

Solvent-Free Synthesis: Research has shown that amides can be synthesized under solvent-free conditions, for example, by triturating (grinding) the reactants and then applying direct heating. researchgate.net One such method uses boric acid as a catalyst for the reaction between a carboxylic acid and urea. researchgate.net This approach is simple, rapid, and avoids the environmental issues associated with solvent use and removal.

Aqueous Conditions: The development of amide synthesis in water is a major advancement. nih.gov A metal- and base-free method for the direct amidation of esters using only water as a green solvent has been reported. nih.gov This highlights a sustainable approach where the reaction byproduct can even be recovered and reused. nih.gov Nature-inspired methods using in-situ formation of thioester intermediates in aqueous micellar media also provide a green pathway to amides. escholarship.org

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, as it minimizes waste. numberanalytics.comsigmaaldrich.com

Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for direct amidation reactions between carboxylic acids and amines. ucl.ac.ukresearchgate.net These reactions can be highly efficient, especially when water is removed, and some have been demonstrated on an industrial scale. ucl.ac.uk

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to amide synthesis. nih.govnumberanalytics.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct formation of amides from carboxylic acids and amines under mild, anhydrous conditions, often in green solvents like cyclopentyl methyl ether. nih.govrsc.org This enzymatic method can produce amides in excellent yields without the need for extensive purification. nih.gov

Transition Metal Catalysts: Ruthenium-based pincer complexes have been developed for the sustainable synthesis of amides through the acceptorless dehydrogenative coupling of alcohols and amines. sigmaaldrich.comresearchgate.net This process is highly atom-economical, producing only H₂ gas as a byproduct. researchgate.net

Table 3: Green Chemistry Approaches to Amide Synthesis

| Approach | Catalyst/Conditions | Key Advantages | Reference |

| Solvent-Free | Boric acid, trituration, heat | No organic solvent, rapid reaction. | researchgate.net |

| Aqueous Synthesis | Water as solvent | Eliminates organic solvents, sustainable. | nih.gov |

| Boron Catalysis | Boric acid, Boronic acids | Catalytic, efficient, suitable for scale-up. | ucl.ac.uk |

| Biocatalysis | Lipases (e.g., CALB) | High selectivity, mild conditions, green solvents. | nih.govrsc.org |

| Dehydrogenative Coupling | Ruthenium pincer complexes | Atom-economical, H₂ is the only byproduct. | researchgate.net |

Green Chemistry Principles Applied to Compound Synthesis

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its three main functional components: the amide group, the nitrile group, and the aromatic ring.

Reactions of the Nitrile Group: The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. libretexts.orgpressbooks.pubnumberanalytics.com The carbon atom is electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions, first to an amide (4-(piperidine-1-carbonyl)benzamide) and then to the corresponding carboxylic acid (4-(piperidine-1-carbonyl)benzoic acid). libretexts.orgwikipedia.org

Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields a primary amine (4-(aminomethyl)phenyl)(piperidin-1-yl)methanone). libretexts.orgpressbooks.pub

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orgpressbooks.pub

Cycloadditions: Nitriles can participate in cycloaddition reactions to form various heterocyclic compounds. numberanalytics.com

Reactions of the Amide Group: The amide bond is generally stable, but it can be cleaved under harsh acidic or basic conditions via hydrolysis, which would break the molecule into 4-cyanobenzoic acid and piperidine.

Reactions of the Aromatic Ring: The benzonitrile ring can undergo electrophilic aromatic substitution. The cyano and the piperidine-1-carbonyl groups are both deactivating and meta-directing, which would influence the position of any incoming electrophile.

Derivatization: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or enhancing biological activity. gcms.cz

For Analytical Purposes: The functional groups in this compound can be derivatized to enhance detectability in chromatographic methods like GC or HPLC. libretexts.org For example, if the piperidine ring were to contain a hydroxyl group, it could be derivatized using acyl chlorides or silylating agents. nih.govsigmaaldrich.com

For Synthesis: The compound itself serves as a scaffold for further chemical modification. The reactivity of the nitrile group allows for the synthesis of a wide range of derivatives, including amines, ketones, and carboxylic acids, which can be used as intermediates for more complex molecules.

Table 4: Potential Reactions and Derivatizations of this compound

| Functional Group | Reaction Type | Reagents | Potential Product | Reference |

| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, H₂O | 4-(Piperidine-1-carbonyl)benzoic acid | libretexts.orgwikipedia.org |

| Nitrile (-C≡N) | Reduction | LiAlH₄, then H₂O | (4-(Aminomethyl)phenyl)(piperidin-1-yl)methanone | libretexts.orgpressbooks.pub |

| Nitrile (-C≡N) | Grignard Reaction | R-MgBr, then H₃O⁺ | (4-(R-carbonyl)phenyl)(piperidin-1-yl)methanone | libretexts.orgpressbooks.pub |

| Amide (-C(O)N-) | Hydrolysis | Strong Acid/Base, Heat | 4-Cyanobenzoic acid and Piperidine | N/A |

Investigation of Oxidation and Reduction Pathways

The oxidation and reduction of this compound are complex processes, influenced by the presence of both a tertiary amide and a nitrile group. The benzoylpiperidine moiety is generally resistant to oxidation under mild conditions. However, the benzylic position is susceptible to oxidation under more forcing conditions, potentially leading to cleavage of the piperidine ring.

Reduction of the compound can proceed via several pathways, depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance, can selectively reduce the nitrile group to a primary amine, yielding 4-(aminomethyl)benzoylpiperidine. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can simultaneously reduce both the amide and the nitrile functionalities.

| Reagent/Condition | Functional Group Targeted | Expected Product |

| Mild Oxidizing Agents (e.g., MnO₂) | - | No reaction |

| Strong Oxidizing Agents (e.g., KMnO₄) | Benzylic C-H, Piperidine Ring | Complex mixture of degradation products |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Nitrile | 4-(aminomethyl)benzoylpiperidine |

| Lithium Aluminum Hydride (LiAlH₄) | Amide and Nitrile | 4-(aminomethyl)benzylpiperidine |

Table 1: Predicted Oxidation and Reduction Pathways for this compound

Analysis of Nucleophilic Substitution Reactions Involving the Nitrile Group

The nitrile group of this compound is an electrophilic center and can undergo nucleophilic attack. The reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. Common nucleophilic reactions include hydrolysis, alcoholysis, and reactions with organometallic reagents.

Acid- or base-catalyzed hydrolysis of the nitrile functionality leads to the formation of the corresponding carboxylic acid, 4-(piperidine-1-carbonyl)benzoic acid, or the amide, 4-carbamoylbenzoylpiperidine, as an intermediate. nih.gov Reaction with alcohols in the presence of a strong acid catalyst can yield the corresponding imidate, which can be further hydrolyzed to an ester.

Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. For example, reaction with methylmagnesium bromide would be expected to produce 4-(1-iminoethyl)benzoylpiperidine, which upon workup would yield 4-acetylbenzoylpiperidine.

| Nucleophile | Reagent/Condition | Intermediate | Final Product |

| Water | H₃O⁺ or OH⁻ | Amide | 4-(Piperidine-1-carbonyl)benzoic acid |

| Alcohol (R'OH) | H⁺ | Imidate | 4-(Piperidine-1-carbonyl)benzoic acid ester |

| Organometallic (R'MgX) | Ether, then H₃O⁺ | Imine salt | 4-Acylbenzoylpiperidine |

Table 2: Predicted Nucleophilic Reactions at the Nitrile Group of this compound

Photochemical Transformations Involving the Carbonyl and Nitrile Chromophores

The presence of both a benzoyl (carbonyl) and a benzonitrile (nitrile) chromophore in this compound suggests a rich and varied photochemistry. Irradiation with ultraviolet light can excite either of these functional groups, leading to distinct reaction pathways.

The benzoyl chromophore, upon photoexcitation, can undergo a variety of reactions, including the Norrish Type I and Type II reactions, as well as the Photo-Fries rearrangement. researchgate.netresearchgate.netcdnsciencepub.comwikipedia.org For this compound, a Photo-Fries rearrangement is a plausible pathway, which would involve homolytic cleavage of the amide bond to form a radical pair, followed by recombination at the ortho or para positions of the benzoyl ring.

The benzonitrile chromophore can also be photochemically activated. Benzonitrile and its derivatives are known to undergo photochemical cycloaddition reactions with alkenes and other unsaturated systems. acs.orgacs.orgacs.org These reactions typically proceed through an exciplex intermediate, leading to the formation of various cycloadducts. In the absence of a suitable reaction partner, benzonitrile derivatives can also undergo other photochemical transformations, such as solvent addition or dimerization.

For the Photo-Fries rearrangement of N-acyl anilides, quantum yields are typically in the range of 0.1 to 0.5, depending on the solvent and the specific substituents on the aromatic ring. researchgate.net Photochemical cycloadditions of benzonitrile can also have a wide range of quantum yields, influenced by the nature of the alkene and the reaction conditions.

| Photochemical Reaction | Chromophore | Key Intermediate | Typical Quantum Yield (Φ) for Related Compounds |

| Photo-Fries Rearrangement | Carbonyl (Amide) | Radical Pair | 0.1 - 0.5 |

| [2+2] Cycloaddition | Nitrile | Exciplex | 0.2 - 0.8 |

| [4+2] Cycloaddition | Nitrile | Exciplex | Variable |

Table 3: Representative Quantum Yields for Photochemical Reactions of Related Carbonyl and Nitrile Compounds

Iii. Advanced Spectroscopic and Structural Characterization

Comprehensive Spectroscopic Analysis of 4-(Piperidine-1-carbonyl)benzonitrile

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of chemical compounds. This section provides a comprehensive analysis of this compound using a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the benzonitrile (B105546) moiety. The protons on the piperidine ring typically appear in the aliphatic region of the spectrum. Due to the amide linkage, the protons on the carbon atoms adjacent to the nitrogen (positions 2 and 6) are expected to be deshielded and appear at a lower field, likely in the range of 3.3-3.7 ppm. The remaining piperidine protons (at positions 3, 4, and 5) would appear further upfield, typically between 1.5 and 1.7 ppm. The aromatic protons of the benzonitrile ring will be in the downfield region, generally between 7.4 and 7.8 ppm, showing a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring (two doublets). For the analogous compound, Phenyl(piperidin-1-yl)methanone, the piperidine protons appear at approximately 3.70 ppm, 3.32 ppm, 1.66 ppm, and 1.50 ppm rsc.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 168-172 ppm. The carbon of the nitrile group (C≡N) typically appears around 118-120 ppm. The aromatic carbons of the benzonitrile ring will have signals in the aromatic region (110-150 ppm), with the carbon attached to the nitrile group and the carbon attached to the carbonyl group showing distinct chemical shifts due to the electronic effects of these substituents. The carbons of the piperidine ring are expected in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) appearing around 43-49 ppm and the other carbons (C3, C4, C5) at higher fields (24-27 ppm). For the related Phenyl(piperidin-1-yl)methanone, the piperidine carbons have been observed at approximately 48.9, 43.3, 26.7, 25.8, and 24.8 ppm rsc.org.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Piperidine H-2, H-6 | 3.3 - 3.7 | 43 - 49 |

| Piperidine H-3, H-5 | 1.5 - 1.7 | 25 - 27 |

| Piperidine H-4 | 1.5 - 1.7 | 24 - 26 |

| Aromatic CH | 7.4 - 7.8 | 128 - 133 |

| Aromatic C-CN | - | ~112 |

| Aromatic C-CO | - | ~140 |

| C=O | - | 168 - 172 |

| C≡N | - | 118 - 120 |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman) for Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound will be characterized by several key absorption bands. A strong absorption band corresponding to the C≡N (nitrile) stretching vibration is expected in the range of 2220-2240 cm⁻¹. The C=O (amide) stretching vibration will also give rise to a strong band, typically in the region of 1630-1680 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1400-1600 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C≡N and C=O stretching vibrations are also expected to be visible in the Raman spectrum. The symmetric breathing vibration of the benzene ring is often a strong band in the Raman spectrum, which would be expected around 1000 cm⁻¹.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| C≡N Stretch (Nitrile) | 2220 - 2240 (strong) | 2220 - 2240 (strong) |

| C=O Stretch (Amide) | 1630 - 1680 (strong) | 1630 - 1680 (moderate) |

| Aromatic C-H Stretch | 3000 - 3100 (moderate) | 3000 - 3100 (strong) |

| Aliphatic C-H Stretch | 2850 - 2960 (moderate) | 2850 - 2960 (strong) |

| Aromatic C=C Stretch | 1400 - 1600 (variable) | 1400 - 1600 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions of the benzonitrile system. The presence of the carbonyl group conjugated with the benzene ring can lead to a red shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted benzene. An n-π* transition associated with the carbonyl group's non-bonding electrons may also be observed, typically as a weaker absorption at a longer wavelength.

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (Benzene Ring) | 200 - 280 |

| n → π* (Carbonyl) | 280 - 320 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the confirmation of its elemental composition. For this compound (C₁₃H₁₄N₂O), the calculated exact mass can be determined. The observation of the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's identity. For instance, high-resolution mass spectrometry of an analogous sulfonylbenzonitrile derivative has been reported to confirm its exact mass.

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O |

| Calculated Exact Mass | 214.1106 |

Crystallographic and Solid-State Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a crystalline compound.

Single Crystal X-Ray Diffraction Analysis

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Piperidine Conformation | Chair |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.34 Å |

| C≡N Bond Length | ~1.15 Å |

Determination of Molecular Conformation and Geometric Parameters (e.g., Piperidine Ring Conformations)

To elucidate the precise three-dimensional arrangement of atoms in this compound, single-crystal X-ray diffraction analysis would be the definitive technique. This method would provide accurate bond lengths, bond angles, and torsion angles, defining the molecule's geometry.

A critical aspect of the molecular conformation would be the orientation of the piperidine ring. Typically, piperidine rings adopt a low-energy chair conformation to minimize steric strain. However, slight distortions from the ideal chair geometry can occur due to the influence of substituents. The planarity of the benzonitrile group and its orientation relative to the piperidine-1-carbonyl moiety would also be key geometric parameters to be determined. The amide bond connecting the piperidine and benzoyl fragments is expected to exhibit some degree of planar character due to resonance.

Table 1: Hypothetical Geometric Parameters of this compound

| Parameter | Expected Value Range | Notes |

| C-N (amide) bond length | 1.32 - 1.35 Å | Shorter than a typical C-N single bond due to partial double bond character. |

| C=O (amide) bond length | 1.22 - 1.25 Å | Typical for a carbonyl group in an amide. |

| Dihedral angle (Benzene-Piperidine) | Variable | This angle would define the overall shape of the molecule and is influenced by crystal packing forces. |

| Piperidine ring conformation | Chair | Expected to be the most stable conformation. Puckering parameters would quantify any distortion. |

Characterization of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking, Van der Waals Interactions)

The way in which individual molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. A detailed analysis of the crystal structure would reveal these interactions.

Given the molecular structure, several types of intermolecular interactions would be anticipated. Weak C-H···N hydrogen bonds could form between the hydrogen atoms of the piperidine or benzene rings and the nitrogen atom of the nitrile group on an adjacent molecule. Similarly, C-H···O interactions involving the carbonyl oxygen are also possible.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Potential Significance |

| C-H···N Hydrogen Bonding | C-H (piperidine, benzene) / N (nitrile) | Directional interaction influencing crystal packing. |

| C-H···O Hydrogen Bonding | C-H (piperidine, benzene) / O (carbonyl) | Contributes to the stabilization of the crystal structure. |

| π-π Stacking | Benzonitrile rings | Significant for the close packing of aromatic moieties. |

| Van der Waals Forces | All atoms | Non-specific attractive and repulsive forces contributing to overall stability. |

Polymorphism and Phase Transition Studies

Identification and Characterization of Distinct Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. To date, there are no published studies identifying or characterizing polymorphic forms of this compound.

The identification of polymorphs would typically involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystalline form would then be analyzed using techniques such as X-ray powder diffraction (XRPD) to identify unique crystal lattices. Solid-state NMR and thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would further characterize and differentiate the polymorphs.

Analysis of Factors Influencing Crystal Polymorphism and Stability

The formation of a particular polymorph is influenced by a delicate balance of thermodynamic and kinetic factors during crystallization. The nature of the solvent, the presence of impurities, the degree of supersaturation, and the temperature can all direct the crystallization process towards a specific polymorphic form.

Understanding the relative thermodynamic stability of different polymorphs is crucial. This is often determined by comparing their Gibbs free energies. The polymorph with the lowest free energy at a given temperature and pressure is the most stable. The stability relationships between different polymorphs can be investigated as a function of temperature to determine if they are monotropically or enantiotropically related. This information is critical for controlling the solid form of the compound in any potential application.

Without experimental data, a computational approach using crystal structure prediction (CSP) methods could be employed to explore the landscape of possible crystal packing arrangements for this compound and to estimate the relative energies of hypothetical polymorphs.

Iv. Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical methods are fundamental tools for investigating molecules at the electronic level. DFT, particularly with hybrid functionals like B3LYP, and ab initio methods are the gold standards for obtaining accurate predictions of molecular properties.

Geometry Optimization and Detailed Conformational Analysis

A crucial first step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 4-(Piperidine-1-carbonyl)benzonitrile, this would involve analyzing the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the piperidine (B6355638) ring relative to the benzonitrile (B105546) group and the amide linkage. The piperidine ring typically adopts a chair conformation, but the energetic barriers of other conformers, such as the boat or twist-boat, would also be of interest. No published data on the optimized geometrical parameters or conformational analysis for this specific molecule are available.

Theoretical Vibrational Frequency Calculations and Comprehensive Spectral Assignment

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra. A detailed analysis would involve assigning specific vibrational modes (e.g., C≡N stretch, C=O stretch, C-N stretches, and various bending and rocking modes of the piperidine and benzene (B151609) rings) to the calculated frequencies. This theoretical spectrum is often compared with experimental data for validation. However, no such theoretical vibrational analysis for this compound has been found in the literature.

Frontier Molecular Orbital (FMO) Analysis for Electronic Properties

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A visual analysis of the HOMO and LUMO electron density distributions would show which parts of the molecule are electron-rich and electron-poor. This information is currently not available for this compound.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled and empty orbitals, which are key to understanding molecular stability. NBO analysis quantifies the stabilization energies associated with these interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups. It also calculates the natural atomic charges on each atom. Specific NBO analysis data for this compound are not documented in available research.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. An MEP map of this compound would highlight the electronegative regions around the nitrile nitrogen and carbonyl oxygen. No such map has been published.

Derivation of Global and Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron configuration.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. Unfortunately, the values of these descriptors, derived from theoretical calculations, have not been reported for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to investigate the behavior of molecules at an atomic level. These techniques provide insights into conformational preferences, intermolecular interactions, and dynamic properties that are often difficult to discern through experimental methods alone.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Flexibility

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, such as this compound, in a simulated environment that mimics physiological conditions. These simulations are crucial for understanding how the molecule interacts with its surroundings, particularly with solvent molecules, and for characterizing its intrinsic flexibility. The conformational landscape of this compound is largely defined by the rotational freedom around the amide bond connecting the piperidine ring and the benzonitrile moiety.

Molecular Docking Studies with Relevant Biological Macromolecular Targets

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein. This technique is instrumental in drug discovery and medicinal chemistry for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The benzoylpiperidine scaffold, of which this compound is a member, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govresearchgate.net Consequently, derivatives of this scaffold have been the subject of numerous molecular docking studies against various biological targets. These targets include enzymes, receptors, and other proteins implicated in a range of diseases.

While specific docking studies targeting this compound are not extensively documented, the general binding modes can be inferred from studies on analogous compounds. For instance, the benzoylpiperidine moiety is known to interact with targets such as monoacylglycerol lipase (B570770) (MAGL) and various serotonin (B10506) and dopamine (B1211576) receptors. nih.gov In a typical binding scenario, the benzonitrile group might engage in hydrogen bonding or π-π stacking interactions with amino acid residues in the active site. The piperidine ring often occupies a hydrophobic pocket, and the central carbonyl group can act as a hydrogen bond acceptor. nih.gov Computational tools can predict the most likely protein targets for new piperidine derivatives, providing direction for further preclinical investigations. clinmedkaz.org

| Potential Biological Target Class | Key Interacting Amino Acid Types | Predominant Interaction Types |

|---|---|---|

| Enzymes (e.g., Kinases, Proteases) | Charged (Asp, Glu, Lys), Polar (Ser, His) | Hydrogen Bonding, Salt Bridges |

| G-Protein Coupled Receptors (GPCRs) | Aromatic (Phe, Trp, Tyr) | π-π Stacking, Hydrophobic Interactions |

| Ion Channels | Hydrophobic (Val, Leu, Ile) | Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Studies (Non-Clinical Contexts)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and medicinal chemistry. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a physicochemical property. In a non-clinical setting, QSAR can be employed to predict a wide array of endpoints, from metabolic stability to potential toxicity, without the need for extensive laboratory testing. nih.gov

For this compound and its analogs, QSAR models can be developed to predict properties such as their inhibitory activity against a specific enzyme or their potential to cause adverse effects like cardiotoxicity. mdpi.com The development of a QSAR model involves calculating a set of numerical descriptors that encode various aspects of the molecule's structure. These can include:

2D Descriptors: Based on the 2D representation of the molecule, these include counts of atoms, bonds, and functional groups, as well as topological indices that describe molecular branching and connectivity.

3D Descriptors: Derived from the 3D conformation of the molecule, these descriptors capture information about the molecule's shape, volume, and surface area.

Physicochemical Descriptors: These include properties like molecular weight, lipophilicity (logP), and polar surface area, which are crucial for absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org

Once these descriptors are calculated for a series of compounds with known activity, statistical methods like multiple linear regression or machine learning algorithms are used to build the QSAR model. The resulting model can then be used to predict the activity of new, untested compounds. The robustness and predictive power of QSAR models are assessed through rigorous internal and external validation procedures. nih.gov

| QSAR Model Type | Typical Descriptors Employed | Predicted Non-Clinical Endpoint |

|---|---|---|

| Regression-based | Topological, Physicochemical (e.g., LogP) | Enzyme Inhibition (IC50) |

| Classification-based | Structural Fragments, Electronic Properties | Mutagenicity Potential |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Steric and Electrostatic Fields | Receptor Binding Affinity (Ki) |

In-Depth Analysis of this compound in Advanced Biological Applications

While the specific chemical compound this compound has not been extensively profiled in publicly accessible scientific literature as a direct inhibitor of Nitric Oxide Synthase (NOS), various protein kinases, cholinesterases, or hepsin, the broader class of piperidine-containing molecules has been the subject of significant research in the field of enzyme inhibition. These studies provide a foundational understanding of how the piperidine scaffold can be leveraged to design potent and selective enzyme modulators. This article explores the mechanistic insights into enzyme inhibition by structurally related compounds, offering a framework for the potential biological activities of this compound.

V. Advanced Applications and Mechanistic Insights in Biological Systems

The unique structural features of the piperidine ring, a saturated heterocycle, make it a versatile component in medicinal chemistry. Its conformational flexibility allows it to adapt to the binding sites of various enzymes, while the nitrogen atom can participate in crucial hydrogen bonding interactions. The benzonitrile group, on the other hand, can engage in hydrophobic and aromatic interactions within the enzyme's active site or allosteric pockets.

The exploration of piperidine derivatives as enzyme inhibitors has yielded significant insights into their mechanisms of action, spanning a range of enzyme families.

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Dysregulation of NO production is implicated in various pathological conditions, making NOS isoforms attractive therapeutic targets. The inhibition of NOS can be achieved through various mechanisms, including competition with the substrate L-arginine or interference with the binding of essential cofactors like tetrahydrobiopterin (B1682763) (BH4).

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, particularly cancer.

Protein Kinase B (PKB/Akt): PKB is a key node in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Piperidine-based structures have been developed as ATP-competitive inhibitors of PKB, demonstrating nanomolar potency and selectivity over other kinases like PKA. The piperidine ring in these inhibitors often orients into the hydrophobic pocket of the kinase domain, while other parts of the molecule form hydrogen bonds with the hinge region.

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer. Piperidine carboxamides have been identified as novel and potent inhibitors of ALK. X-ray crystallography studies have revealed that these inhibitors can bind to the ALK kinase domain in a DFG-shifted conformation, providing access to an extended hydrophobic pocket. This highlights the ability of the piperidine scaffold to induce and stabilize unique enzyme conformations.

c-ros Oncogene 1 Kinase (ROS1): ROS1 is another receptor tyrosine kinase whose genetic alterations are implicated in cancer. Crizotinib, an inhibitor of both ALK and ROS1, features a piperidine moiety, underscoring the utility of this scaffold in targeting multiple oncogenic kinases. The design of pyrimidine-based ROS1 inhibitors has also been an active area of research.

Table 1: Inhibitory Activity of Representative Piperidine-Containing Kinase Inhibitors

| Compound Class | Target Kinase | IC50 | Reference |

| Piperidine Carboxamides | ALK | 0.174 µM | |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB | Nanomolar range |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. A variety of piperidine-based compounds have been synthesized and evaluated as cholinesterase inhibitors. These inhibitors often act by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. The piperidine ring can interact with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme.

For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives have demonstrated inhibitory activity against both AChE and BuChE, with some compounds showing selectivity for AChE. Another study on 1-benzylpiperidine (B1218667) derivatives identified compounds with dual inhibitory activity against AChE and the serotonin transporter, highlighting the potential for polypharmacology.

Table 2: Cholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM | |

| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM |

Hepsin is a type II transmembrane serine protease that is overexpressed in several types of cancer and is implicated in tumor progression and metastasis. The development of hepsin inhibitors is a promising strategy for cancer therapy. Piperidine carbamate (B1207046) peptidomimetic inhibitors have been designed to target hepsin and related proteases. These inhibitors are often designed to mimic the natural substrates of the enzyme, binding to the active site with high affinity. The piperidine scaffold in these inhibitors can provide a rigid core to correctly position the pharmacophoric elements for optimal interaction with the enzyme's S1-S4 pockets.

The mechanism by which a compound inhibits an enzyme can be classified into several types, each with distinct kinetic signatures.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by substrate concentration.

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Kinetic studies of piperidine-based inhibitors have revealed various modes of action. For example, some piperidine-containing cholinesterase inhibitors have been shown to exhibit mixed-type inhibition for AChE and non-competitive inhibition for BuChE.

Enzyme inhibitors can be further classified based on the nature of their interaction with the enzyme.

Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) and can readily dissociate from the enzyme. Reversible inhibitors can be competitive, non-competitive, mixed, or uncompetitive.

Irreversible Inhibition: The inhibitor forms a stable, covalent bond with the enzyme, leading to permanent inactivation. This type of inhibition is often time-dependent.

The majority of the piperidine-based inhibitors discussed in the literature act through reversible mechanisms. However, the potential for irreversible inhibition exists, particularly if the molecule contains a reactive functional group that can form a covalent bond with a nucleophilic residue in the enzyme's active site. The characterization of whether an inhibitor acts reversibly or irreversibly is crucial for its development as a therapeutic agent.

V. Advanced Applications and Mechanistic Insights in Biological Systems

Receptor Binding and Ligand-Target Interactions

The interaction of a ligand with its biological target is the foundation of its pharmacological effect. This section explores the known receptor binding profile and interaction mechanisms for 4-(Piperidine-1-carbonyl)benzonitrile and its structural analogs.

A review of the current scientific literature indicates a lack of specific studies investigating this compound as a degrader of the androgen receptor (AR). While the degradation of AR is a significant therapeutic strategy in prostate cancer, and various compounds have been developed for this purpose, research has not yet been published that specifically implicates this compound in this mechanism. nih.govnih.govgoogle.com

This compound belongs to the class of 4-aroylpiperidines, which have been identified as potent and selective ligands for sigma (σ) receptors. nih.govnih.gov These receptors are membrane-bound proteins involved in numerous biological processes, making them attractive targets for therapeutic development. nih.govnih.gov

Research into ring-opened analogues of the potent σ1 ligand spipethiane (B1248806) led to the synthesis and evaluation of a series of 4-aroylpiperidines. nih.govresearchgate.net In these studies, the core structure was modified to feature a carbonyl group linking the piperidine (B6355638) and a phenyl ring, a key feature of this compound. The studies evaluated how different substituents on the N-benzyl and benzoyl moieties affected binding affinity (Ki) and selectivity for the σ1 receptor subtype over the σ2 subtype.

Quantitative structure-activity relationship (QSAR) studies revealed that σ1 binding is primarily driven by hydrophobic interactions. nih.govnih.gov Multilinear regression analysis showed that three-dimensional hydrophobic and solvent-accessible surface parameters are key factors influencing the binding affinity of these 1,4-disubstituted piperidine analogues to the σ1 receptor. nih.gov While data for the exact this compound compound is not specified, the affinities of several closely related analogues highlight the class's potency. For instance, certain modified analogues demonstrated high selectivity for the σ1 receptor, with selectivity ratios (Ki σ2/Ki σ1) reaching as high as 886. nih.gov

Table 1: Sigma (σ) Receptor Binding Affinities of Selected Analogues

| Compound | Description | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|

| Spipethiane (Lead Compound) | Spirocyclic σ1 ligand | 0.5 | 416 | 832 |

| Compound 7e | 4-fluorobenzoyl piperidine analog | - | - | 2-3 fold greater than Spipethiane |

| Compound 8a | 4-fluorobenzoyl piperidine analog | - | - | 2-3 fold greater than Spipethiane |

| Compound 15 | Benzylpiperazinyl derivative | 1.6 | - | 886 |

Data derived from studies on structurally related compounds. nih.govnih.gov

An extensive review of published research reveals no specific studies focused on the direct interaction between this compound and the serotonin (B10506) 5-HT1A receptor. While piperidine and piperazine (B1678402) scaffolds are common in many known 5-HT1A ligands, the specific pharmacology of this compound at this receptor has not been characterized. nih.govnih.gov

The design of 4-aroylpiperidines as sigma receptor ligands is based on established pharmacophore models. A widely accepted model for σ1 receptor binding proposes three main features: a crucial amine site that acts as a proton acceptor, which is flanked by two distinct hydrophobic domains. nih.govresearchgate.net

The structure of this compound fits this model:

Amine Site: The nitrogen atom within the piperidine ring serves as the essential protonable amine.

Hydrophobic Domains: The benzonitrile (B105546) group and any substituent at the piperidine nitrogen can occupy the two hydrophobic pockets of the receptor.

Computational studies on this class of compounds have refined this model, suggesting that the linkers between the amine and the aromatic rings can contain polar substituents like sulfur or oxygen, which includes the carbonyl group in 4-aroylpiperidines. nih.govresearchgate.net The QSAR analysis further confirms the critical role of hydrophobicity, indicating that hydrophobic interactions are the dominant force in the binding affinity of these ligands to the σ1 receptor. nih.gov

In Vitro Cellular Activity and Mechanistic Pathways

This section examines the documented effects of the compound on cellular models to understand its potential therapeutic activities and the underlying molecular pathways.

There is currently no scientific literature available that documents the in vitro evaluation of this compound for anticancer activity against breast cancer cell lines, such as MCF-7. While other novel piperidine and piperazine-containing compounds have been investigated for cytotoxicity in breast cancer models, this specific compound has not been a subject of such published studies. mdpi.comnih.gov

Studies on Anticancer Activity in Model Cell Lines (e.g., Breast Cancer Cell Lines)

Induction of Apoptosis and Caspase Pathway Activation

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Many piperidine derivatives have been shown to trigger this process in cancer cells. nih.gov The activation of the caspase cascade, a family of cysteine proteases, is a central component of the apoptotic pathway. While specific studies on this compound are not available, research on other piperidine-containing compounds suggests potential mechanisms. For instance, some piperidine derivatives have been found to initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).

Future research on this compound would need to investigate its ability to induce apoptosis and identify the specific caspases involved. This could be achieved through various in vitro assays, such as Annexin V/PI staining to detect apoptotic cells and western blotting to measure the levels of cleaved (active) caspases.

Elucidation of Mechanisms for Inhibition of Cell Viability and Proliferation

The inhibition of cell viability and proliferation is a hallmark of potential anticancer agents. Numerous piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov The mechanisms underlying this inhibition are diverse and can include cell cycle arrest, disruption of cellular metabolism, or the induction of apoptosis as discussed above.

To understand the specific effects of this compound, studies determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines would be a crucial first step. Subsequent research could then explore its impact on the cell cycle using techniques like flow cytometry and investigate its effects on key proteins involved in cell proliferation, such as cyclins and cyclin-dependent kinases.

Role in Vimentin (B1176767) Disorganization and Hyperphosphorylation

Vimentin is an intermediate filament protein that plays a critical role in cell structure, migration, and signaling. Disorganization and hyperphosphorylation of the vimentin network are associated with various cellular processes, including mitosis and the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer metastasis. While there is no direct evidence linking this compound to vimentin, the study of such interactions could reveal novel mechanisms of action.

Future investigations could utilize immunofluorescence microscopy to visualize the vimentin network in cells treated with the compound. Western blot analysis with antibodies specific for phosphorylated vimentin could determine if the compound induces hyperphosphorylation.

Exploration of Compound Interactions in Neurological Systems

The piperidine ring is a key component of many drugs that act on the central nervous system (CNS). nih.gov These compounds can interact with a variety of neurological targets, including receptors and enzymes. For example, piperidine itself has been shown to affect CNS responses related to emotional behavior and motor function. nih.gov

To explore the potential neurological effects of this compound, a range of in vitro and in vivo studies would be necessary. These could include binding assays to a panel of CNS receptors and enzymes, as well as behavioral studies in animal models to assess its impact on neurological functions.

Examination of Antiviral Mechanisms (e.g., HIV-1 Reverse Transcriptase Inhibition via Aggregation)

Piperidine derivatives have also been investigated for their antiviral properties, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.gov One of the key targets for anti-HIV-1 therapy is the reverse transcriptase (RT) enzyme, which is essential for viral replication. Some antiviral agents work by inducing the aggregation of RT, thereby inhibiting its function.

While no studies have specifically examined this compound as an HIV-1 RT inhibitor, this remains a potential area of investigation. Research in this area would involve enzymatic assays to measure the inhibition of HIV-1 RT activity and biophysical techniques to determine if the compound induces enzyme aggregation.

Vi. Research in Materials Science and Electronic Properties

Potential Applications in Organic Electronics and Organic Semiconductors

While direct studies on the application of "4-(Piperidine-1-carbonyl)benzonitrile" in organic electronics are not extensively documented in publicly available research, the structural motifs of the molecule are relevant to the field of organic semiconductors. Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the organic materials used.

The combination of a donor (piperidine) and an acceptor (benzonitrile) within a single molecule can facilitate intramolecular charge transfer, a crucial process for the operation of many organic electronic devices. For instance, carbazole-benzonitrile derivatives have been investigated as bipolar host materials for blue phosphorescent OLEDs, demonstrating the utility of the benzonitrile (B105546) moiety in designing materials with balanced hole and electron transport properties. rsc.org The piperidine (B6355638) moiety, as a saturated heterocyclic amine, is a good electron donor and its derivatives have been explored in various pharmacologically active compounds, indicating its stability and synthetic accessibility. researchgate.netnih.gov

The potential for "this compound" to function as an organic semiconductor would depend on its ability to form ordered thin films and its charge carrier mobility. The planarity of the molecule and the potential for intermolecular interactions, such as π-π stacking of the benzonitrile rings, would play a significant role in its solid-state packing and, consequently, its electronic properties. Further research into the synthesis of thin films of "this compound" and the characterization of their electrical properties would be necessary to fully assess their potential in organic electronics.

A novel organic semiconductor, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), has been shown to have increasing electrical conductivity with rising temperature, a typical characteristic of a semiconductor. nih.gov This indicates that compounds with a cyano group can exhibit semiconducting properties, suggesting a potential avenue of investigation for benzonitrile derivatives like "this compound".

Table of Related Compounds in Organic Electronics

| Compound Family | Application | Key Structural Feature |

|---|---|---|

| Carbazole-benzonitrile derivatives | Bipolar hosts in OLEDs | Donor (carbazole) and acceptor (benzonitrile) moieties for balanced charge transport. rsc.org |

| 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) | Organic semiconductor | Azo dye with a cyano group, exhibiting semiconducting behavior. nih.govresearchgate.net |

Analysis of Charge Transfer Processes and Electronic Interactions

The concept of intramolecular charge transfer (ICT) is central to the understanding of the electronic behavior of donor-acceptor molecules. In molecules like "this compound," upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety (piperidine), to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor moiety (benzonitrile).

A well-studied example of a molecule exhibiting ICT is 4-(dimethylamino)benzonitrile (B74231) (DMABN). nih.govacs.orgresearchgate.net In polar solvents, DMABN exhibits dual fluorescence, which is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net In the ground state, the dimethylamino group is nearly planar with the benzene (B151609) ring. Upon excitation, a locally excited (LE) state is formed, which can then undergo a conformational change (twisting of the dimethylamino group) to form a highly polar TICT state. This process is highly dependent on the polarity of the solvent.

For "this compound," the piperidine ring is the electron donor and the benzonitrile is the electron acceptor. The carbonyl group acts as a linker and can also influence the electronic communication between the donor and acceptor. The electronic interactions within this molecule could potentially lead to the formation of an ICT state upon excitation. The kinetics of such a charge transfer process would be a key parameter in determining its potential for applications in areas like molecular electronics and sensors.

Time-dependent configuration interaction (TDCI) simulations have been used to study electron dynamics in benzonitrile thiolate molecules, providing insights into charge-transfer selectivity. aip.org These theoretical approaches could be applied to "this compound" to predict its charge transfer characteristics.

Comparison of Donor-Acceptor Benzonitrile Derivatives

| Compound | Donor Moiety | Acceptor Moiety | Observed Phenomenon |

|---|---|---|---|

| 4-(dimethylamino)benzonitrile (DMABN) | Dimethylamino | Benzonitrile | Dual fluorescence due to Twisted Intramolecular Charge Transfer (TICT). nih.govacs.orgresearchgate.net |

| This compound | Piperidine | Benzonitrile | Potential for Intramolecular Charge Transfer (ICT) - further investigation needed. |

Investigation of Liquid Crystalline Behavior and Optoelectronic Applications

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) typically have an anisotropic shape, such as being rod-like or disc-like. The presence of a rigid core and flexible terminal groups is a common feature of calamitic (rod-like) liquid crystals.

The benzonitrile group is a common moiety in liquid crystal design due to its contribution to the molecule's polarity and linear shape. For example, new bent-shaped liquid crystal molecules have been synthesized using 4-hydroxybenzonitrile, and the resulting compounds with a terminal cyano group showed a nematic phase. ajchem-a.com This was attributed to the large dipole moment of the cyano group, which enhances birefringence. ajchem-a.com Similarly, trimeric liquid crystals based on a 2,3,4-trihydroxy benzonitrile core have been shown to exhibit nematic phases over a wide temperature range. researchgate.net

The potential for "this compound" in optoelectronic applications is linked to its electronic properties, particularly any charge transfer characteristics. Molecules with strong ICT character can have large nonlinear optical (NLO) properties, making them useful for applications in optical communications and data storage. The optoelectronic properties of materials are often tuned by modifying their chemical structure. For example, in 4-substituted naphthalimides, the introduction of electron-donating or -withdrawing groups can induce a polar charge-transfer excited state, which is beneficial for devices like OLEDs. core.ac.uknih.gov The donor-acceptor nature of "this compound" suggests that it could be a candidate for such applications, although experimental verification is required.

Vii. Analytical Method Development and Validation for Research Purposes

High-Performance Liquid Chromatography (HPLC) Methodologies for Compound Quantification

HPLC stands as a primary technique for the analysis of a wide array of chemical compounds, including 4-(piperidine-1-carbonyl)benzonitrile. Its high resolution, sensitivity, and adaptability make it an ideal choice for quantifying this compound in complex mixtures encountered during research. The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve the desired separation and detection characteristics.

The optimization of chromatographic conditions is a critical first step in developing a reliable HPLC method. For a compound like this compound, a reverse-phase HPLC approach is commonly employed.

Column Selection: The choice of the stationary phase is crucial for achieving adequate separation. A C18 column is a frequent first choice due to its versatility and ability to retain moderately non-polar compounds like this compound. The specific particle size and column dimensions will influence the efficiency and speed of the analysis.

Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent and an aqueous buffer, is adjusted to control the retention time and peak shape of the analyte. For this compound, a gradient elution using acetonitrile (B52724) and water is often effective. The gradient allows for the efficient elution of the compound while also cleaning the column of more strongly retained impurities. The pH of the aqueous component can also be adjusted to ensure the compound is in a single, non-ionized form, leading to sharper, more symmetrical peaks.

Detection Wavelength: The selection of an appropriate detection wavelength is vital for achieving high sensitivity. This is determined by examining the ultraviolet (UV) spectrum of this compound to identify the wavelength of maximum absorbance (λmax). For this compound, a wavelength in the range of 240-250 nm is often suitable for detection.

A summary of typical starting conditions for the HPLC analysis of this compound is presented in Table 1.

Table 1: Illustrative HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic environment to ensure consistent ionization state. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 15 min | Ensures elution of the analyte and removal of impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | 245 nm | Corresponds to a region of high UV absorbance for the compound. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Once the chromatographic conditions are optimized, the method must be rigorously validated to ensure its performance is suitable for its intended research purpose. This validation process assesses several key parameters.

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. A series of standard solutions of this compound at different concentrations are analyzed, and the peak areas are plotted against the concentrations. A linear relationship, typically with a correlation coefficient (r²) greater than 0.999, indicates the method's ability to provide results that are directly proportional to the concentration of the analyte over a specific range.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of this compound is added to a blank matrix, and the recovery of the added analyte is calculated.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This could include slight changes in the mobile phase composition, pH, flow rate, or column temperature.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

An example of method validation results for this compound is provided in Table 2.

Table 2: Representative HPLC Method Validation Data for this compound

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Precision (%RSD) | ≤ 2% | 0.8% |

| Accuracy (% Recovery) | 98-102% | 99.5% |

| Robustness | No significant change in results | Method remains reliable with minor variations. |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

When analyzing this compound in complex research matrices, such as reaction mixtures or biological samples, appropriate sample preparation is crucial to remove interfering substances and concentrate the analyte. Common techniques include:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the sample matrix, after which interfering components are washed away, and the analyte is eluted with a suitable solvent.

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.